molecular formula C20H25N5O4 B2548733 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide CAS No. 941887-17-8

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide

Cat. No.: B2548733
CAS No.: 941887-17-8
M. Wt: 399.451
InChI Key: LQKJEUJPKWXWBQ-UHFFFAOYSA-N
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Description

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both dimethylamino and nitrophenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and amine oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro and amine oxides.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can engage in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide is unique due to its combination of dimethylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-23(2)16-10-8-14(9-11-16)18(24(3)4)13-21-19(26)20(27)22-15-6-5-7-17(12-15)25(28)29/h5-12,18H,13H2,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKJEUJPKWXWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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